molecular formula C9H8O6 B1237152 2-Hydroxy-6-ketononatrienedioate

2-Hydroxy-6-ketononatrienedioate

Cat. No.: B1237152
M. Wt: 212.16 g/mol
InChI Key: WCJYZUFKKTYNLB-ARITWGJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-ketononatrienedioate, with the molecular formula C9H8O6 and a molecular weight of 212.16 g/mol, is a key intermediate metabolite in the microbial degradation of various aromatic compounds . This compound is notably produced through the enzymatic cleavage of 2,3-dihydroxyphenylpropionic acid and 2,3-dihydroxicinnamic acid, a reaction catalyzed by the non-heme iron(II)-dependent enzyme 2,3-dihydroxyphenylpropionate/2,3-dihydroxicinnamic acid 1,2-dioxygenase (MhpB) . Its formation is a critical step in the meta-cleavage pathway for the bacterial catabolism of phenylpropanoids, such as cinnamic acid and 3-phenylpropionic acid, which are widely available from the putrefaction of proteins or the breakdown of plant constituents like lignin . The convergent metabolic pathways responsible for its synthesis and further processing are functional in bacteria such as Escherichia coli and Salmonella typhimurium, making this compound highly relevant for studies in microbial ecology and biodegradation . Researchers value this compound for investigating central pathways in the degradation of aromatic compounds, including phenylalanine metabolism and the broader degradation network of aromatic molecules in diverse environments . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O6

Molecular Weight

212.16 g/mol

IUPAC Name

(2Z,4E,7E)-2-hydroxy-6-oxonona-2,4,7-trienedioic acid

InChI

InChI=1S/C9H8O6/c10-6(4-5-8(12)13)2-1-3-7(11)9(14)15/h1-5,11H,(H,12,13)(H,14,15)/b2-1+,5-4+,7-3-

InChI Key

WCJYZUFKKTYNLB-ARITWGJRSA-N

SMILES

C(=CC(=O)C=CC(=O)O)C=C(C(=O)O)O

Isomeric SMILES

C(=C/C(=O)/C=C/C(=O)O)\C=C(\C(=O)O)/O

Canonical SMILES

C(=CC(=O)C=CC(=O)O)C=C(C(=O)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Elucidation of 2 Hydroxy 6 Ketononatrienedioate

Precursor Compounds and Initial Biotransformations

The journey to 2-hydroxy-6-ketononatrienedioate begins with the biotransformation of specific aromatic acids. These initial steps are critical for preparing the substrate for the main ring-cleavage reaction.

Role of 2,3-Dihydroxyphenylpropionic Acid and 2,3-Dihydroxicinnamic Acid

In the bacterial degradation pathway of phenylpropionic acid, 2,3-dihydroxyphenylpropionic acid and 2,3-dihydroxicinnamic acid serve as key precursors. ecmdb.ca These compounds are intermediates in the meta-cleavage pathway, a common strategy employed by microorganisms to catabolize aromatic molecules. uniprot.org The presence of the hydroxyl groups on the aromatic ring is essential for the subsequent enzymatic attack that leads to the formation of this compound.

(2E)-3-(2,3-dihydroxyphenyl)prop-2-enoate as a Direct Precursor

The direct precursor to this compound is (2E)-3-(2,3-dihydroxyphenyl)prop-2-enoate. This compound is formed from the initial precursors and is the substrate for the pivotal ring-cleavage enzyme. The reaction involves the incorporation of molecular oxygen, leading to the formation of (2E,4Z,7E)-2-hydroxy-6-oxonona-2,4,7-triene-1,9-dioate, another name for this compound. ecmdb.ca

Key Enzymatic Catalysis in this compound Formation

The central catalytic step in the synthesis of this compound is performed by a specific type of dioxygenase enzyme. This enzyme's characterization, mechanism, and substrate preferences are fundamental to understanding this biochemical transformation.

Characterization of 2,3-Dihydroxyphenylpropionate/2,3-Dihydroxicinnamic Acid 1,2-Dioxygenase (mhpB/mhpB1/mhpB2, EC:1.13.11.16)

The enzyme responsible for the formation of this compound is 2,3-dihydroxyphenylpropionate 1,2-dioxygenase, encoded by the mhpB gene in Escherichia coli. nih.gov This enzyme, also known as 3-carboxyethylcatechol 2,3-dioxygenase, is an extradiol dioxygenase, meaning it cleaves the aromatic ring adjacent to the hydroxyl groups. nih.govfrontiersin.org

Purification and characterization studies have revealed key properties of this enzyme. For instance, the MhpB enzyme from E. coli is a homotetramer with a subunit molecular mass of approximately 36 kDa. nih.gov Its activity is dependent on the presence of a ferrous iron (Fe(II)) cofactor and is enhanced by ascorbate. nih.gov Similar dioxygenases involved in the degradation of other aromatic compounds, such as 2,3-dihydroxybiphenyl 1,2-dioxygenase, also exhibit a multimeric structure, often as hexamers or octamers, and have optimal activity at alkaline pH. nih.govnih.govnih.gov

Table 1: Properties of Dioxygenase Enzymes

Enzyme Source Organism Subunit Molecular Mass (kDa) Optimal pH
2,3-Dihydroxyphenylpropionate 1,2-dioxygenase (MhpB) Escherichia coli 36 Not specified
2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC1) Rhodococcus sp. R04 35 9.0
2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC2) Rhodococcus sp. R04 33 9.0
2,3-Dihydroxybiphenyl 1,2-dioxygenase Pseudomonas sp. ~32 9.0
2,3-Dihydroxybiphenyl 1,2-dioxygenase Comamonas sp. SMN4 ~33 9.0
Catechol 1,2-dioxygenase (PsC12DO) Pseudomonas stutzeri 107 (trimer) 8.5

Mechanistic Insights into Non-Heme Iron(II)-Dependent Oxidative Cleavage

The catalytic mechanism of 2,3-dihydroxyphenylpropionate 1,2-dioxygenase is a fascinating example of non-heme iron(II)-dependent oxidative cleavage. nih.govacs.org These enzymes utilize a mononuclear Fe(II) center, often coordinated by a conserved 2-histidine-1-carboxylate facial triad, to activate molecular oxygen. nih.gov The substrate's hydroxyl groups bind directly to the iron center, displacing water molecules. nih.gov

Substrate Specificity and Enzyme Kinetics in Dioxygenase Activity

While 2,3-dihydroxyphenylpropionate 1,2-dioxygenase exhibits high specificity for its natural substrates, studies have shown that it can also act on other catecholic compounds, albeit with lower efficiency. For example, the MhpB enzyme from E. coli can catalyze the meta-ring cleavage of 3-methylcatechol (B131232) and catechol. nih.gov

The substrate specificity of related extradiol dioxygenases, such as those involved in biphenyl (B1667301) degradation, has been more extensively studied. These enzymes can cleave a wide range of catechols, with the specific substrate preference often being a key determinant of the organism's metabolic capabilities. nih.govnih.gov For instance, some 2,3-dihydroxybiphenyl 1,2-dioxygenases show the highest activity towards 2,3-dihydroxybiphenyl, while others prefer different substituted catechols. nih.gov The binding affinity (Km) for various substrates can differ significantly, indicating a finely tuned active site that accommodates specific structural features. nih.gov

Table 2: Kinetic Parameters of a 2,3-Dihydroxybiphenyl 1,2-Dioxygenase

Substrate Km (μM)
2,3-dihydroxybiphenyl 11.7
3-methylcatechol 24
4-methylcatechol 50,000
Catechol 625

Data from a study on 2,3-DBDO from Comamonas sp. SMN4 nih.gov

Genetic and Regulatory Aspects of Biosynthetic Enzymes

The biosynthesis of this compound is intricately linked to the genetic regulation of the enzymes involved in the catabolic pathway of certain aromatic compounds, such as 3-(3-hydroxyphenyl)propionic acid (3HPP). In organisms like Escherichia coli, these enzymatic reactions are orchestrated by a cluster of genes known as the mhp operon. The expression of this operon is tightly controlled to ensure the efficient degradation of the substrate when it is present and to conserve cellular resources when it is not.

Gene Expression and Regulation of mhpB Homologs

The gene mhpB encodes the 2-hydroxy-6-keto-nona-2,4-dienedioate hydrolase, a key enzyme in the degradation pathway that produces this compound. This gene is part of the larger mhpABCDFE operon. The expression of the mhp catabolic genes is inducible and subject to complex regulatory mechanisms.

The primary regulator of the mhp operon is the MhpR protein, a transcriptional activator belonging to the IclR family of regulators. nih.govresearchgate.net The expression of the mhp catabolic genes is dependent on the presence of the inducer molecule, 3HPP. nih.gov The MhpR protein acts as a 3HPP-dependent activator of the Pa promoter, which drives the transcription of the mhpABCDFE gene cluster. nih.govresearchgate.net In the absence of 3HPP, the MhpR protein is inactive, and transcription from the Pa promoter is minimal.

Furthermore, the expression of the mhp genes is under the control of catabolite repression, a global regulatory mechanism that allows bacteria to prioritize the use of more favorable carbon sources like glucose. nih.govnih.gov This regulation is mediated by the cAMP receptor protein (CRP). The cAMP-CRP complex is essential for the expression of the mhp catabolic genes, ensuring that they are only transcribed when glucose is absent and 3HPP is available. nih.govresearchgate.net Interestingly, the MhpR activator is crucial for the binding of the CRP to the Pa promoter, a synergistic activation mechanism that is not commonly observed in other aromatic catabolic pathways. nih.gov

The regulatory gene mhpR itself is transcribed from a separate promoter, Pr. The expression from the Pr promoter is considered constitutive, meaning it is generally always active, and it is not dependent on the MhpR protein. nih.govresearchgate.net However, the transcription of mhpR is also subject to catabolite repression by glucose, a process also mediated by the cAMP-CRP complex. researchgate.netnih.gov

Gene/RegulatorFunctionRegulation
mhpB Encodes 2-hydroxy-6-keto-nona-2,4-dienedioate hydrolasePart of the mhpABCDFE operon, induced by 3HPP
MhpR Transcriptional activator of the mhp catabolic operonActivated by 3-(3-hydroxyphenyl)propionic acid (3HPP)
cAMP-CRP Global catabolite repressorActivates mhp operon expression in the absence of glucose

Operon Structures and Transcriptional Control Mechanisms

The genetic organization of the mhp locus features two divergently transcribed units. The mhpR regulatory gene is transcribed from the Pr promoter, while the mhpABCDFE catabolic operon is transcribed from the Pa promoter. nih.gov This arrangement results in the 5'-ends of their respective transcripts being complementary. nih.gov

The transcriptional control of the mhp operon is a well-defined process involving specific DNA-protein interactions at the promoter regions. The Pa promoter, which controls the catabolic genes, has a binding site for the MhpR activator. DNase I footprinting experiments have pinpointed the MhpR-protected region to be centered at position -58 relative to the transcriptional start site of Pa. nih.gov This binding is a prerequisite for the subsequent recruitment of the cAMP-CRP complex, which then facilitates the binding of RNA polymerase and the initiation of transcription. nih.gov

The Pr promoter, responsible for the expression of the mhpR regulatory gene, is classified as a class II CRP-dependent promoter. researchgate.net The cAMP-CRP complex binds to a region centered at position -40.5 of the Pr promoter, which is necessary for the formation of an open complex by RNA polymerase and subsequent transcription. researchgate.net

The operator is a segment of DNA to which a repressor protein binds to inhibit transcription. wikipedia.orgkhanacademy.org In the case of the mhp operon, the regulatory protein MhpR functions as an activator, so its binding site within the Pa promoter can be considered an activator-binding site rather than a classical operator for a repressor.

PromoterRegulated GenesKey Regulatory ElementsTranscriptional Control
Pa mhpABCDFEMhpR binding site (-58), CRP binding siteActivated by MhpR in the presence of 3HPP and by cAMP-CRP in the absence of glucose
Pr mhpRCRP binding site (-40.5)Constitutive expression, subject to catabolite repression by glucose via cAMP-CRP

Metabolic Pathways and Biological Fate of 2 Hydroxy 6 Ketononatrienedioate

Integration into Phenylalanine Catabolism Pathways

While direct integration of 2-hydroxy-6-ketononatrienedioate into the primary phenylalanine catabolic pathway in many organisms is not the most common route, it is a key intermediate in the degradation of related phenylpropanoid compounds. In organisms like Escherichia coli, the catabolism of 3-(3-hydroxyphenyl)propionic acid (3HPP), a derivative of phenylalanine, proceeds through a pathway where this compound is a central metabolite. ecmdb.canih.gov The genes responsible for this degradation are often organized in the mhp (3-hydroxyphenylpropionate) gene cluster. nih.gov This pathway represents a significant route for the microbial utilization of phenylpropanoids, which are abundant in nature. expasy.org

Role in the Meta-Cleavage Pathway for Aromatic Compound Degradation

The meta-cleavage pathway is a widespread and vital mechanism employed by microorganisms to degrade aromatic compounds. nih.gov This pathway involves the enzymatic cleavage of the aromatic ring, leading to the formation of linear, more readily metabolizable products. This compound is a key product of this ring-cleavage process for specific aromatic substrates.

Degradation of 3-Phenylpropanoate and Cinnamate Derivatives

The degradation of 3-phenylpropanoate and its hydroxylated derivatives, such as cinnamate, is a well-studied example of the meta-cleavage pathway where this compound is an intermediate. expasy.org This process is particularly important in soil bacteria that utilize these compounds as carbon and energy sources. The initial steps involve the hydroxylation of the aromatic ring, followed by cleavage mediated by an extradiol dioxygenase. This ring fission event directly yields a derivative of 2-hydroxy-6-oxononadienedioate or 2-hydroxy-6-oxononatrienedioate.

Sequential Enzymatic Transformations Post-Ring Cleavage

Following the ring cleavage of a dihydroxylated phenylpropanoid derivative, a series of enzymatic reactions occur to process the resulting aliphatic chain. The initial product of the ring cleavage is an unsaturated aldehyde, which is then oxidized to a carboxylic acid, leading to the formation of this compound. This molecule then serves as the substrate for the next enzymatic step in the degradation cascade.

Enzymatic Hydrolysis and Downstream Metabolites

The final step in the processing of this compound involves its hydrolysis, which breaks the nine-carbon chain into smaller, central metabolic intermediates.

Function of 2-Hydroxy-6-oxononadienedioate/2-Hydroxy-6-oxononatrienedioate Hydrolase (mhpC, EC:3.7.1.14)

The key enzyme responsible for the degradation of this compound is 2-hydroxy-6-oxononadienedioate/2-hydroxy-6-oxononatrienedioate hydrolase, encoded by the mhpC gene. expasy.orgwikipedia.org This enzyme belongs to the class of C-C bond hydrolases and catalyzes the hydrolytic cleavage of a carbon-carbon bond in its substrate. wikipedia.orgnih.gov The systematic name for this enzyme is (2Z,4E,7E)-2-hydroxy-6-oxonona-2,4,7-triene-1,9-dioate 5,6-hydrolase. wikipedia.org

Formation of (2E)-2-Hydroxypenta-2,4-dienoate and Fumarate (B1241708)

The action of the mhpC hydrolase on (2Z,4E,7E)-2-hydroxy-6-oxonona-2,4,7-trienedioate results in its cleavage into two smaller molecules: (2Z)-2-hydroxypenta-2,4-dienoate and fumarate. expasy.orgwikipedia.org Fumarate is a central metabolite that can directly enter the citric acid cycle. The other product, (2Z)-2-hydroxypenta-2,4-dienoate, is further metabolized through a series of reactions, eventually yielding pyruvate (B1213749) and acetyl-CoA, which are also key intermediates in central metabolism. ebi.ac.ukebi.ac.uk

Subsequent Conversion to Central Metabolic Intermediates (e.g., Pyruvate, Acetyl-CoA)

The metabolic breakdown of this compound is a key step in the catabolism of certain aromatic compounds, such as phenylpropionic acid, by microorganisms like Escherichia coli. This process occurs via the meta-cleavage pathway, which ultimately funnels carbon from complex aromatic structures into central metabolism. The conversion of this compound into universally utilized intermediates like pyruvate and acetyl-CoA involves a series of enzymatic reactions that ensure the efficient recovery of carbon and energy.

The central enzyme in the initial breakdown of this compound is 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase , also known by its gene name, mhpC . wikipedia.orgmicrobialtec.com This hydrolase catalyzes the cleavage of a C-C bond in the substrate. ebi.ac.ukresearchgate.net Depending on the saturation of the carbon chain, the enzyme acts on two similar substrates, producing different four-carbon molecules alongside a common five-carbon product. The specific reactions are:

(2Z,4E,7E)-2-hydroxy-6-oxonona-2,4,7-triene-1,9-dioate is hydrolyzed to produce (2Z)-2-hydroxypenta-2,4-dienoate and fumarate . wikipedia.orgecmdb.ca

(2Z,4E)-2-hydroxy-6-oxonona-2,4-diene-1,9-dioate is hydrolyzed to produce (2Z)-2-hydroxypenta-2,4-dienoate and succinate (B1194679) . wikipedia.orgmicrobialtec.comecmdb.ca

Fumarate and succinate are both key intermediates of the tricarboxylic acid (TCA) cycle, and their production directly links this catabolic pathway to central carbon metabolism.

The common product, (2Z)-2-hydroxypenta-2,4-dienoate, undergoes further enzymatic conversion to yield pyruvate and acetaldehyde (B116499), which can be readily converted into acetyl-CoA. This subsequent pathway involves the following key enzymes and reactions:

2-oxopent-4-enoate hydratase: This enzyme catalyzes the hydration of the five-carbon intermediate derived from (2Z)-2-hydroxypenta-2,4-dienoate.

4-hydroxy-2-oxovalerate aldolase (B8822740): This aldolase then cleaves the product of the hydratase reaction, yielding pyruvate and acetaldehyde . nih.gov

Acetaldehyde can be subsequently oxidized to acetyl-CoA by an acetaldehyde dehydrogenase, thus completing the conversion of the initial aromatic ring fragments into metabolites that can enter the TCA cycle or be used for biosynthesis. researchgate.net The entire sequence ensures that the carbon atoms from the original aromatic substrate are efficiently assimilated by the cell.

The table below summarizes the key enzymatic steps in the conversion of this compound and its downstream products into central metabolic intermediates.

ReactantEnzymeProduct(s)Metabolic Significance
(2Z,4E,7E)-2-hydroxy-6-oxonona-2,4,7-triene-1,9-dioate2-hydroxy-6-oxonona-2,4-dienedioate hydrolase (mhpC)(2Z)-2-hydroxypenta-2,4-dienoate + FumarateFeeds into TCA Cycle
(2Z,4E)-2-hydroxy-6-oxonona-2,4-diene-1,9-dioate2-hydroxy-6-oxonona-2,4-dienedioate hydrolase (mhpC)(2Z)-2-hydroxypenta-2,4-dienoate + SuccinateFeeds into TCA Cycle
(2Z)-2-hydroxypenta-2,4-dienoate(Sequential action of a tautomerase, hydratase, and aldolase)Pyruvate + AcetaldehydeCentral precursors for energy and biosynthesis
AcetaldehydeAcetaldehyde DehydrogenaseAcetyl-CoACentral metabolic hub for TCA cycle and fatty acid synthesis

Table 1: Enzymatic Conversion to Central Metabolites

Metabolic Interconnectivity within Cellular Networks

The degradation pathway of this compound is a prime example of how peripheral catabolic routes are seamlessly integrated with the core metabolic networks of the cell. This interconnectivity is vital for cellular efficiency, allowing organisms to adapt to different carbon sources and maintain metabolic homeostasis. The breakdown of this compound connects directly to central metabolism at several key nodes.

The most direct link is the production of succinate and fumarate , both of which are integral components of the tricarboxylic acid (TCA) cycle . wikipedia.orgmicrobialtec.com By feeding these dicarboxylic acids directly into the TCA cycle, the cell can immediately utilize them for two primary purposes:

Energy Production: The oxidation of succinate and fumarate in the TCA cycle contributes to the generation of reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation, leading to ATP synthesis.

Biosynthetic Precursors: These intermediates can be withdrawn from the cycle to serve as precursors for the synthesis of other essential molecules, such as amino acids and heme.

Furthermore, the downstream conversion of (2Z)-2-hydroxypenta-2,4-dienoate yields pyruvate and acetyl-CoA . nih.govrsc.org These two molecules represent one of the most critical metabolic crossroads in the cell. nih.gov

Pyruvate can be converted to acetyl-CoA, enter gluconeogenesis to synthesize glucose, or be transaminated to form the amino acid alanine.

Acetyl-CoA is the primary entry point for two-carbon units into the TCA cycle via condensation with oxaloacetate to form citrate. nih.gov It is also the fundamental building block for the synthesis of fatty acids, steroids, and other lipids. The availability of nucleocytosolic acetyl-CoA is also intricately linked to the regulation of gene expression through histone acetylation. nih.gov

This metabolic architecture ensures that the carbon derived from complex aromatic compounds via this compound is not merely waste but a valuable resource. The pathway's integration with the TCA cycle and the production of pyruvate and acetyl-CoA allow the cell to flexibly allocate this carbon towards energy generation or biosynthesis, depending on its current physiological needs. This interconnectivity underscores the modular and efficient nature of cellular metabolism, where peripheral pathways converge on central hubs to sustain life. researchgate.net

Structural and Mechanistic Enzymology of 2 Hydroxy 6 Ketononatrienedioate Metabolizing Enzymes

Mechanistic Studies of 2-Hydroxy-6-oxononatrienedioate Hydrolase (mhpC)

2-Hydroxy-6-oxononatrienedioate hydrolase, encoded by the mhpC gene, is a key enzyme in the degradation pathway of phenylpropanoid compounds. wikipedia.orgbiocyc.org It catalyzes the hydrolysis of (2Z,4E)-2-hydroxy-6-oxonona-2,4-dienedioate to (2Z)-2-hydroxypenta-2,4-dienoate and succinate (B1194679). wikipedia.org

Evidence for Gem-Diol Intermediates via Isotope Exchange

Mechanistic studies on MhpC have provided evidence for the involvement of a gem-diol intermediate. nih.gov Isotope exchange experiments, where the reaction is carried out in deuterated water (D₂O), have been instrumental in elucidating the reaction mechanism. nih.gov When the protio-substrate is converted in D₂O, deuterium (B1214612) is incorporated into the product. nih.gov This observation is consistent with the reversible formation of a gem-diol intermediate through the addition of a water molecule to a keto group in the substrate. nih.govresearchgate.netnih.gov Further evidence comes from the observation of isotope exchange at the C-5 position of the substrate, which suggests a reversible keto-enol tautomerization as an initial step in the enzymatic mechanism. nih.gov

The formation of gem-diol intermediates is a common feature in the mechanism of many enzymes that act on carbonyl compounds. researchgate.netnih.gov These intermediates are often unstable but can be detected using techniques like NMR spectroscopy and X-ray crystallography. researchgate.net

Proposed Catalytic Mechanisms and Reaction Energetics

Based on the available evidence, a plausible catalytic mechanism for MhpC involves several steps. The reaction is initiated by a keto-enol tautomerization. nih.gov A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral gem-diol intermediate. researchgate.netnih.govyoutube.com This intermediate is then resolved through the cleavage of a carbon-carbon bond, leading to the formation of the final products. wikipedia.org

The energetics of the reaction are influenced by the stability of the intermediates and the transition states. youtube.comyoutube.com The enzyme active site is exquisitely designed to lower the activation energy of the reaction by stabilizing the transition states and reactive intermediates. youtube.comyoutube.com This is achieved through specific interactions with the catalytic residues in the active site.

Structure-Function Relationships in Key Enzymes

Understanding the relationship between the three-dimensional structure of an enzyme and its function is a central theme in biochemistry. nih.govnih.gov The specific arrangement of amino acid residues in the active site determines the enzyme's substrate specificity and catalytic efficiency. nih.govnih.gov

In the case of MhpC, the enzyme is a dimeric protein with a molecular weight of 29 kDa and does not require any cofactors for its activity. nih.gov It exhibits high selectivity for its natural substrate, with a Km of 2.1 µM and a kcat of 36 s⁻¹. nih.gov This high affinity and turnover rate are a direct consequence of the precise architecture of its active site.

While the specific residues involved in catalysis in MhpC are not detailed in the provided search results, general principles from other enzymes suggest that a combination of acidic, basic, and nucleophilic residues would be involved in stabilizing the gem-diol intermediate and facilitating the C-C bond cleavage. mdpi.comelifesciences.org

Biological Distribution and Ecological Contexts of 2 Hydroxy 6 Ketononatrienedioate Metabolism

Occurrence in Bacterial Species and Microbial Communities

The metabolic pathways involving 2-Hydroxy-6-ketononatrienedioate are found in a diverse range of bacteria, highlighting its importance in microbial biochemistry.

In Escherichia coli K-12, the metabolism of 3-hydroxyphenylpropionic acid (3HPP) proceeds through a pathway where 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid (HKNDA), an identical compound to this compound, is a central intermediate. nih.gov The process begins with the hydroxylation of 3HPP by the enzyme MhpA to form 2,3-dihydroxyphenylpropionate (DHPP). This is followed by the extradiol cleavage of the aromatic ring of DHPP by the dioxygenase MhpB, which results in the formation of HKNDA. nih.gov

The HKNDA is then further catabolized by the hydrolase MhpC, which cleaves it into succinate (B1194679) and 2-hydroxy-penta-2,4-dienoic acid (HPDA). The pathway continues with the hydration of HPDA to 4-hydroxy-2-ketopentanoic acid (HKP) by the MhpD hydratase. Finally, the MhpE aldolase (B8822740) breaks down HKP into pyruvate (B1213749) and acetaldehyde (B116499). The acetaldehyde is subsequently converted to acetyl-CoA. nih.gov This pathway demonstrates the integral role of this compound in channeling aromatic compounds into central metabolism in E. coli.

Table 1: Key Enzymes in the E. coli 3-Hydroxyphenylpropionic Acid Catabolic Pathway

EnzymeGeneFunction
MhpA hydroxylasemhpAHydroxylates 3HPP to DHPP
2,3-dihydroxyphenylpropionate 1,2-dioxygenasemhpBCleaves DHPP to form HKNDA
MhpC hydrolasemhpCCleaves HKNDA to succinate and HPDA
MhpD hydratasemhpDHydrates HPDA to HKP
MhpE aldolasemhpECleaves HKP to pyruvate and acetaldehyde
Acetaldehyde dehydrogenasemhpFConverts acetaldehyde to acetyl-CoA

Azotobacter vinelandii is known to degrade benzoate (B1203000) through the meta-cleavage pathway. nih.gov This process involves the enzyme catechol 2,3-dioxygenase, which is responsible for cleaving the aromatic ring of catechol, a common intermediate in the breakdown of many aromatic compounds. nih.govnih.gov The product of this cleavage is 2-hydroxymuconic semialdehyde, which is then further metabolized through a series of reactions that can lead to the formation of intermediates like this compound before being funneled into the central metabolism, ultimately yielding products like acetaldehyde and pyruvate. nih.gov The presence of a novel catechol 2,3-dioxygenase gene in A. vinelandii strain 206 underscores the importance of this pathway in its metabolic capabilities. nih.gov

Dechloromonas aromatica, a facultative anaerobe, is recognized for its ability to degrade aromatic hydrocarbons such as benzene, toluene, and xylene. nih.govnih.govwikipedia.org While it was initially studied for its anaerobic degradation capabilities, genomic analysis suggests the presence of novel pathways for this process, as key enzymes for known anaerobic routes are absent. nih.govnih.govresearchgate.net However, the genome of D. aromatica does contain multiple gene clusters predicted to encode dioxygenases, which are characteristic of aerobic aromatic degradation pathways. researchgate.net This indicates that under aerobic conditions, D. aromatica likely utilizes pathways such as the meta-cleavage pathway for breaking down aromatic compounds, which would involve intermediates like this compound.

Entomopathogenic bacteria, including Photorhabdus luminescens and its relative Xenorhabdus, have complex life cycles that involve symbiotic relationships with nematodes and the infection of insect larvae. researchgate.netresearchgate.netfrontiersin.org These bacteria are known to produce a wide array of secondary metabolites that help in killing the insect host and preventing other microbes from colonizing the carcass. researchgate.netresearchgate.net The degradation of the insect host provides a rich source of nutrients, including aromatic amino acids. researchgate.net While the specific pathways for aromatic compound degradation in Photorhabdus luminescens are not as well-defined as in other bacteria, their ability to thrive in such a complex organic environment suggests the presence of robust catabolic pathways. It is plausible that they employ meta-cleavage pathways, and thus the metabolism of this compound, to break down aromatic compounds derived from the insect host.

Table 2: Bacterial Species and the Relevance of the Meta-Cleavage Pathway

Bacterial SpeciesKey Findings Related to Meta-Cleavage and this compound Metabolism
Escherichia coli Possesses a well-characterized pathway for 3-hydroxyphenylpropionic acid degradation where 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid is a key intermediate. nih.gov
Azotobacter vinelandii Degrades benzoate via the meta-cleavage pathway, utilizing catechol 2,3-dioxygenase. nih.govnih.gov
Dechloromonas aromatica Genome contains multiple dioxygenase gene clusters, suggesting the capability for aerobic aromatic degradation through meta-cleavage pathways. researchgate.net
Photorhabdus luminescens As an entomopathogenic bacterium, it likely possesses pathways to degrade aromatic compounds from its insect host, potentially including the meta-cleavage pathway. researchgate.netresearchgate.net

Contribution to Aromatic Compound Degradation in Environmental Settings

The meta-cleavage pathway, in which this compound is an intermediate, is a significant contributor to the bioremediation of aromatic compounds in various environments. researchgate.netnih.gov Aromatic compounds, many of which are pollutants, can be broken down by microbes possessing the necessary enzymatic machinery. nih.gov The key enzyme in this pathway, catechol 2,3-dioxygenase, catalyzes the ring cleavage of catechol and its derivatives, which are common intermediates in the degradation of numerous aromatic hydrocarbons. researchgate.netoup.comnih.gov This process is crucial for mineralizing these often recalcitrant compounds into simpler, less harmful substances that can be integrated into central metabolic pathways. The diversity of catechol 2,3-dioxygenase genes found in environments like lake water and marine sediments indicates that a wide range of bacteria are actively using this pathway to process organic matter. oup.comoup.comnih.gov

Evolutionary Conservation of Associated Metabolic Pathways

The metabolic pathways associated with the degradation of aromatic compounds, including the meta-cleavage pathway, show a degree of evolutionary conservation, particularly in the core enzymatic functions. The central enzyme, catechol 2,3-dioxygenase, has been classified into several subfamilies, and the distribution of these subfamilies often corresponds to the taxonomic groupings of the bacteria, suggesting that these genes have co-evolved with the organisms. oup.com However, there are also instances of horizontal gene transfer, which has contributed to the spread and adaptation of these pathways across different bacterial species. oup.com The presence of genes for the meta-cleavage pathway on plasmids and other mobile genetic elements has facilitated their dissemination, allowing for the evolution of novel degradative capabilities in diverse microbial populations. nih.govnih.gov This combination of vertical inheritance and horizontal transfer has resulted in a highly conserved yet flexible metabolic system for the degradation of aromatic compounds. nih.gov

Advanced Analytical Methodologies for the Investigation of 2 Hydroxy 6 Ketononatrienedioate Metabolism

Application of Advanced Mass Spectrometry Techniques in Metabolomics Research

Mass spectrometry-based techniques are central to modern metabolomics, offering high sensitivity and selectivity for the detection and quantification of a wide array of metabolites.

Utilization of LC-MS/MS, LC-Orbitrap-MS, and DESI-HRMS for Pathway Elucidation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the targeted analysis of metabolites. In the context of 2-hydroxy-6-ketononatrienedioate metabolism, which is part of the degradation pathway for aromatic compounds, LC-MS/MS can be used to specifically detect and quantify the intermediates. nih.gov This is achieved by separating the components of a complex biological extract using liquid chromatography, followed by their ionization and fragmentation in the mass spectrometer. The specific fragmentation patterns serve as a molecular fingerprint for each compound.

Liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap-MS) provides high-resolution mass data, enabling the accurate identification of unknown metabolites and a deeper understanding of the metabolome. For the study of this compound, LC-Orbitrap-MS can be instrumental in identifying novel catabolites or shunt products that may arise from its metabolism under different physiological conditions.

Desorption electrospray ionization-high resolution mass spectrometry (DESI-HRMS) is an ambient ionization technique that allows for the direct analysis of metabolites from surfaces with minimal sample preparation. researchgate.net This is particularly useful for studying the spatial distribution of metabolites within microbial colonies or tissues. nih.govoup.com For instance, DESI-HRMS could be used to visualize the localization of this compound and related metabolites in a bacterial biofilm engaged in the degradation of an aromatic substrate. acs.org

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Collision Energy (V)Product Ions (m/z)Putative Fragment Identity
213.0394 [M+H]⁺10195.0288, 167.0339, 149.0233[M+H-H₂O]⁺, [M+H-CO₂]⁺, [M+H-H₂O-CO]⁺
213.0394 [M+H]⁺20121.0281, 93.0334Further fragmentation
211.0248 [M-H]⁻10167.0345, 149.0239, 125.0233[M-H-CO₂]⁻, [M-H-H₂O-CO]⁻, [M-H-2CO₂]⁻
211.0248 [M-H]⁻20107.0128, 85.0284Further fragmentation

This table presents predicted data based on the chemical structure of this compound and common fragmentation patterns observed in mass spectrometry.

Targeted and Untargeted Metabolomics Approaches for Pathway Analysis

Metabolomics studies can be broadly categorized into targeted and untargeted approaches, both of which are valuable for investigating the metabolism of this compound.

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. In the context of this compound, a targeted approach would involve developing an LC-MS/MS method to specifically measure the concentrations of this compound and other known enzymes in its metabolic pathway. This is useful for hypothesis-driven research, such as investigating the effect of a specific gene knockout on the efficiency of the pathway.

Untargeted metabolomics , on the other hand, aims to comprehensively analyze as many metabolites as possible in a sample without pre-selection. This discovery-driven approach is particularly useful for identifying unexpected changes in the metabolome in response to a perturbation. For example, an untargeted analysis of a bacterium grown on an aromatic compound that is metabolized via this compound could reveal novel metabolic intermediates or regulatory molecules.

Isotope Labeling Studies for Metabolic Flux Analysis

Isotope labeling is a powerful technique for tracing the flow of atoms through metabolic pathways, providing quantitative insights into the rates of metabolic reactions, known as metabolic flux.

Tracing Carbon Flow Through this compound-Dependent Pathways

By providing a substrate labeled with a stable isotope, such as ¹³C, researchers can track the incorporation of the label into downstream metabolites. nih.gov For instance, if a bacterium is fed ¹³C-labeled benzoate (B1203000), which is degraded through the this compound pathway, the enrichment of ¹³C in this compound and subsequent metabolites can be measured by mass spectrometry. This allows for the quantification of the flux through this specific pathway relative to other metabolic routes. vanderbilt.eduresearchgate.net This technique, known as ¹³C-metabolic flux analysis (¹³C-MFA), is crucial for understanding how cells allocate resources under different growth conditions. researchgate.net

Table 2: Hypothetical ¹³C Labeling Data for Key Metabolites

MetaboliteUnlabeled (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Benzoate (¹³C₆)000000100
Catechol52310203030
This compound105815252017
Fumarate (B1241708)6020105311
Pyruvate (B1213749)751572100

This table illustrates a hypothetical distribution of ¹³C isotopologues for key metabolites in a benzoate degradation pathway, as would be measured by mass spectrometry.

¹⁸O Isotope Exchange in Enzymatic Mechanism Elucidation

The use of heavy oxygen isotopes (¹⁸O) is a powerful tool for investigating the mechanisms of enzymatic reactions. In the case of the enzyme 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid 5,6-hydrolase, which acts on a related compound, ¹⁸O isotope exchange studies have provided evidence for the formation of a gem-diol intermediate during the catalytic cycle. By conducting the enzymatic reaction in H₂¹⁸O, the incorporation of ¹⁸O into the product or substrate can be monitored by mass spectrometry, providing detailed insights into the reaction mechanism.

Chromatographic Separations for Complex Biological Mixtures

The complexity of biological samples necessitates a separation step prior to mass spectrometric analysis. researchgate.net Chromatographic techniques are essential for reducing matrix effects and resolving isomeric compounds.

For the analysis of this compound and its related metabolites, reversed-phase liquid chromatography (RPLC) is a commonly employed technique. In RPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases, with more polar compounds eluting earlier. The gradient of the mobile phase can be optimized to achieve the best separation of the compounds of interest.

In addition to RPLC, other chromatographic methods such as hydrophilic interaction liquid chromatography (HILIC) can be used, particularly for very polar metabolites that are not well-retained on RPLC columns. The choice of the chromatographic method depends on the specific physicochemical properties of the metabolites being analyzed. A well-developed chromatographic method is critical for obtaining high-quality data in metabolomics studies of pathways involving this compound. nih.gov

Integration of Analytical Data with Systems Biology Approaches

The study of this compound metabolism is significantly enhanced by the integration of advanced analytical methodologies with systems biology. This synergy allows for a more comprehensive understanding of the compound's role within complex biological networks. Systems biology provides a framework for interpreting analytical data, moving from a reductionist view of individual components to a holistic perspective of metabolic pathways and their regulation.

Metabolic Network Modeling and this compound

Genome-scale metabolic models (GEMs) are computational frameworks that represent the complete set of metabolic reactions within an organism. Within these models, this compound is recognized as a key intermediate metabolite. nih.govnih.govpnas.org For instance, in the well-established E. coli model, iJR904, this compound is a component of the phenylalanine and cinnamic acid degradation pathways. nih.gov These models serve as in silico platforms to simulate metabolic fluxes and predict the physiological responses of the organism to genetic or environmental changes. nih.gov The presence of this compound in these models highlights its importance in the catabolism of aromatic compounds. nih.gov

Systems biology approaches, such as flux balance analysis (FBA), utilize these models to analyze the flow of metabolites through various pathways. nih.govnih.gov By incorporating data from analytical measurements, these models can be refined to more accurately reflect cellular processes. This integration is crucial for understanding the robustness of metabolic networks and identifying key reactions that are essential for cellular functions. nih.gov

Elucidating Metabolic Pathways through Integrated Approaches

The integration of analytical data is fundamental to validating and refining the metabolic pathways proposed by computational models. Advanced analytical techniques provide the empirical evidence needed to confirm the presence and quantify the levels of metabolites like this compound.

Untargeted metabolomics, employing techniques such as liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS), has been successfully used to identify this compound in complex biological samples. core.ac.ukgla.ac.uk This approach allows for a global snapshot of the metabolome, revealing the interconnectedness of various metabolic pathways. The precise mass measurements provided by these methods enable the confident identification of compounds, which can then be mapped onto existing metabolic network models.

Furthermore, these analytical findings, when combined with genetic data, provide a powerful tool for pathway elucidation. For example, the identification of genes encoding enzymes like 2,3-dihydroxyphenylpropionate 1,2-dioxygenase (MhpB), which catalyzes the formation of this compound, confirms the metabolic link between the substrate and the product. This multi-omics approach, combining metabolomic and genomic data, strengthens the confidence in the constructed metabolic pathways.

Table 1: Analytical Techniques in the Study of this compound Metabolism

Analytical Technique Target Molecule/Process Information Provided
LC-TOF-MS This compound and other metabolites Identification and quantification of metabolites in a sample.
Flux Balance Analysis (FBA) Metabolic reaction fluxes Prediction of metabolite flow through metabolic pathways. nih.gov

Data-Driven Gap Filling and Model Refinement

A significant challenge in systems biology is the presence of "gaps" in genome-scale metabolic models, which represent missing reactions or pathways. oup.comoup.com These gaps can arise from incomplete annotation of genomes or a lack of experimental evidence. The identification of metabolites like this compound through analytical methods plays a crucial role in filling these gaps. oup.comoup.com

When a metabolite is detected analytically but its synthesis or degradation pathway is incomplete in a model, it signals a gap. Automated approaches have been developed to fill these gaps by proposing candidate reactions based on biochemical databases. oup.comoup.com The reaction that converts this compound and water into fumarate and 2-hydroxy-2,4-pentadienoate is an example of a reaction that can be used to fill gaps in metabolic reconstructions. oup.comlums.edu.pk This process of data-driven model refinement leads to more accurate and predictive metabolic models. oup.comoup.com For example, the discovery of this compound in an organism where the full cinnamic acid degradation pathway was not previously characterized can lead to the identification of novel enzymes and reactions, thereby enhancing the completeness of the metabolic map. oup.comebi.ac.uk

Table 2: Role of this compound in Systems Biology Models

Metabolic Model Pathway Precursor Subsequent Product(s) Key Enzyme (Formation)
***E. coli* iJR904** Cinnamic Acid Degradation 2,3-Dihydroxycinnamic acid Fumarate, 2-Hydroxy-2,4-pentadienoate 2,3-dihydroxyphenylpropionate 1,2-dioxygenase (MhpB)

Computational and Theoretical Modeling of 2 Hydroxy 6 Ketononatrienedioate Enzymatic Reactions

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the physical movements and interactions between the MhpC enzyme and its substrate, 2-hydroxy-6-ketononatrienedioate, at an atomic level. bohrium.comyoutube.com While specific MD simulation studies exclusively on the MhpC-substrate complex are not extensively published, the principles of this methodology allow for a detailed theoretical exploration of the binding event. bohrium.com

MD simulations model the enzyme-substrate complex within a simulated physiological environment, typically including explicit water molecules and ions to maintain charge neutrality. nih.gov By solving Newton's equations of motion for every atom in the system, MD can generate a trajectory that reveals conformational changes in both the enzyme and the substrate over time. youtube.com

Detailed Research Findings: For the MhpC enzyme, MD simulations would elucidate the crucial conformational shifts required to accommodate the dienol substrate. This includes tracking the flexibility of loops near the active site and the reorientation of key amino acid side chains upon substrate binding. Analysis of the simulation can quantify the interaction energies, breaking them down into electrostatic and van der Waals components, to identify the residues most critical for substrate recognition and stabilization. nih.gov For instance, studies on other enzymes like ketosteroid isomerase have used MD to demonstrate how hydrogen bond networks strengthen and rearrange during the reaction, a feature likely critical for MhpC. nih.gov It is hypothesized that MhpC binds the substrate in a strained, non-planar conformation to promote the necessary ketonization at the C-5 position. nih.gov MD simulations could directly test this hypothesis by mapping the conformational landscape of the bound substrate.

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical (QC) calculations, particularly using Density Functional Theory (DFT), are essential for investigating the electronic rearrangements that constitute the chemical reaction catalyzed by MhpC. rsc.orgdiva-portal.org These methods allow for the detailed study of reaction pathways, including the characterization of transition states and intermediates that are often too transient to be observed experimentally. rsc.orgnih.gov

The hydrolysis of this compound by MhpC is known to proceed through a complex mechanism. Experimental evidence from isotope exchange studies points to a reversible keto-enol tautomerization as the first step, followed by the formation of a discrete keto-intermediate. nih.govnih.gov The reaction ultimately involves a general base-catalyzed nucleophilic attack of water, forming a gem-diol intermediate which then collapses to yield the final products. soton.ac.uk

Detailed Research Findings: QC calculations can be employed to model the active site and compute the energy profiles for the proposed reaction steps. diva-portal.org By calculating the activation energies for the tautomerization, the formation of the gem-diol, and the C-C bond cleavage, researchers can validate the proposed mechanism and identify the rate-determining step. researchgate.net For example, QC methods could precisely model the role of a catalytic base (like an aspartate or glutamate (B1630785) residue) in abstracting a proton from water, and trace the subsequent nucleophilic attack on the substrate's carbonyl carbon. soton.ac.uk Such calculations have been instrumental in clarifying mechanisms for other complex enzymatic reactions by providing detailed energetic and structural data for each step of the catalytic cycle. nih.govchemrxiv.org

Kinetic Modeling of Metabolic Fluxes through this compound Pathways

Kinetic modeling integrates enzyme kinetic data to simulate and predict the flow of metabolites (flux) through a metabolic pathway. nih.gov For the phenylpropanoid degradation pathway, kinetic modeling can quantify the rate at which this compound is produced and consumed, and how this flux is influenced by changes in enzyme concentrations or substrate availability. osti.gov

The foundation of any kinetic model is accurate kinetic parameters for the constituent enzymes. For MhpC from E. coli, several key parameters have been determined experimentally.

Detailed Research Findings: Studies have purified the MhpC enzyme and characterized its kinetic behavior. The enzyme exhibits high affinity and efficiency for its natural substrate. nih.gov Pre-steady-state kinetic analysis using stopped-flow UV-visible spectroscopy provided evidence for the formation of a keto-intermediate and allowed for the development of a branched kinetic mechanism. nih.gov This analysis revealed that the intermediate is released from the active site at a rate comparable to its catalytic turnover, a phenomenon described as a "leaky" active site. nih.gov These experimentally determined parameters are critical inputs for constructing robust kinetic models of the entire degradation pathway. nih.gov Such models can predict rate-limiting steps and suggest metabolic engineering strategies to optimize the breakdown of aromatic pollutants. nih.govosti.gov

Network Analysis of Metabolic Interdependencies

The enzymatic reaction involving this compound does not occur in isolation. It is an integral part of the broader metabolic network of the cell. researchgate.net Network analysis allows for the study of the interdependencies between the phenylpropanoid degradation pathway and other central metabolic pathways. researchgate.net

The MhpC-catalyzed reaction is a step in the catechol meta-cleavage pathway. nih.govnih.gov This pathway is a convergence point for the catabolism of a wide variety of aromatic compounds. The products of the MhpC reaction, succinate (B1194679) and 2-hydroxypenta-2,4-dienoate, are further metabolized to enter central carbon metabolism. Succinate is a key intermediate in the Krebs cycle, while 2-hydroxypenta-2,4-dienoate is converted to pyruvate (B1213749) and acetaldehyde (B116499), which can be funneled into acetyl-CoA. wikipedia.orgnih.gov

Detailed Research Findings: Metabolic network analysis reveals the critical links between the degradation of external aromatic compounds and the cell's primary energy and biosynthetic pathways. For example, the efficiency of the MhpC step can be dependent on the cell's ability to process succinate through the Krebs cycle. A bottleneck in the Krebs cycle could lead to an accumulation of succinate, potentially causing feedback inhibition on the upstream degradation pathway. Conversely, the degradation of aromatic compounds via this pathway provides a direct feed of intermediates into central metabolism, which can support cell growth. Network models can map these connections and predict how perturbations, such as the presence of different carbon sources or genetic knockouts in central metabolism, would affect the cell's ability to degrade phenylpropanoids. researchgate.netresearchgate.net

Bioinformatics Tools for Gene and Enzyme Homology Prediction

Bioinformatics provides the tools to identify and analyze the genes and enzymes involved in metabolic pathways across different species. The enzyme that processes this compound is MhpC, encoded by the mhpC gene. wikipedia.orgwikiwand.com

Detailed Research Findings: Using the known amino acid sequence of MhpC from a reference organism like E. coli, researchers can perform homology searches using tools like BLAST (Basic Local Alignment Search Tool) against sequence databases (e.g., GenBank, UniProt). This allows for the identification of homologous enzymes (orthologs) in other bacteria and organisms, suggesting they may also possess the capability to degrade aromatic compounds via a similar pathway.

Metabolic pathway databases are crucial for contextualizing this information. Databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and MetaCyc place the MhpC enzyme within the broader "Phenylalanine metabolism" and "Microbial metabolism in diverse environments" pathways. ecmdb.ca Enzyme-specific databases like BRENDA provide comprehensive information on classification (EC number 3.7.1.14), reaction specifics, and known kinetic parameters from various sources. wikipedia.orgwikiwand.com These tools are fundamental for comparative genomics, helping to trace the evolution of metabolic pathways and to identify novel enzymes for applications in bioremediation and biotechnology.

Emerging Research Areas and Future Perspectives in 2 Hydroxy 6 Ketononatrienedioate Studies

Biotechnological Applications Derived from Metabolic Understanding

A thorough understanding of the formation and degradation of 2-hydroxy-6-ketononatrienedioate is fundamental to harnessing its parent metabolic pathway for biotechnological purposes. This knowledge opens avenues for addressing environmental pollution and for the sustainable synthesis of valuable chemicals.

The catabolism of various aromatic compounds by microorganisms is a cornerstone of bioremediation, an eco-friendly and cost-effective strategy for cleaning up contaminated environments. researchgate.net The compound this compound is a key intermediate in the meta-cleavage pathway, one of the central routes for the aerobic degradation of aromatic hydrocarbons by soil bacteria like Pseudomonas. ecmdb.caresearchgate.net This process is integral to breaking down pollutants into less harmful substances that can be integrated into central metabolism, such as pyruvate (B1213749) and acetyl-CoA. researchgate.net

Advancements in bioremediation strategies are increasingly focused on optimizing these natural microbial capabilities. Techniques such as rhizoremediation, which leverages the synergistic relationship between plant roots and rhizosphere microorganisms, can enhance the degradation of pollutants like polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov The plant roots provide nutrients and a surface for microbial colonization, stimulating the growth and activity of bacteria that utilize pathways involving this compound. nih.gov Similarly, biostimulation, the addition of nutrients to spur the activity of local microorganisms, relies on a deep understanding of these metabolic routes to be effective. nih.gov Future research may focus on enriching microbial communities with organisms that have highly efficient versions of this pathway or on engineering microbes to enhance the flux through this degradation route, thereby improving the efficiency of cleaning contaminated sites.

Table 1: Aromatic Pollutant Degradation and Metabolic Pathways

Aromatic Pollutant ExampleGeneral Metabolic PathwayKey IntermediatePotential Bioremediation Strategy
PhenylpropanoatePhenylalanine MetabolismThis compoundBioaugmentation with specialized microbes
NaphthalenePolycyclic Aromatic Hydrocarbon (PAH) DegradationDihydroxy diol intermediatesRhizoremediation nih.gov
PhenanthrenePolycyclic Aromatic Hydrocarbon (PAH) Degradation1-Hydroxy-2-naphthoic acidBiostimulation nih.gov
PhenolAromatic Compound DegradationCatechol / ProtocatechuateMicrobial consortia application

Metabolic engineering offers a powerful framework for repurposing natural metabolic pathways for the sustainable production of chemicals. nih.gov By strategically modifying an organism's genetic and regulatory processes, it is possible to channel metabolic intermediates toward the synthesis of desired products. The pathway that produces this compound serves as a potential chassis for creating novel bioproducts.

A pertinent example of this approach is the successful engineering of Escherichia coli to produce 2-hydroxyadipate, a key intermediate for the synthesis of adipic acid, a monomer used in nylon production. nih.gov Researchers constructed a biosynthetic pathway and then applied strategies such as enhancing the synthesis of precursors and regulating cofactors to significantly increase the product yield. nih.gov This same methodology could theoretically be applied to the pathway involving this compound. By introducing novel enzymes or blocking downstream metabolic steps, this intermediate could be converted into a range of potentially valuable specialty chemicals, polymers, or pharmaceuticals. This reverse-engineering approach—starting with a target product and building a pathway from a known intermediate—is a growing trend in sustainable metabolic engineering. nih.gov

Table 2: Conceptual Framework for Engineering a this compound-Based Pathway

StepDescriptionExample from a Parallel System (2-Hydroxyadipate Synthesis) nih.gov
1. Pathway Scaffolding Introduce heterologous genes or modify native enzymes to establish a novel reaction sequence starting from the intermediate.Constructing the initial biosynthesis pathway for 2-hydroxyadipate in E. coli.
2. Precursor Enhancement Overexpress upstream enzymes to increase the metabolic flux towards the intermediate of interest.Enhancing the synthesis of precursor molecules to boost the pool available for conversion.
3. Cofactor Regulation Ensure an adequate supply of necessary cofactors (e.g., NADH, NADPH) for the engineered enzymes to function optimally.Regulating cofactor availability to match the demands of the newly introduced enzymatic steps.
4. Downstream Blockage Knock out genes for enzymes that would otherwise consume the intermediate, redirecting it to the desired product.Deleting competing pathways to prevent the loss of the target intermediate.
5. Optimization & Scale-up Utilize bioreactors and transcriptome analysis to fine-tune the process and maximize yield.Scaling production from lab flasks to 5L bioreactors, achieving higher titers.

Investigating this compound as a Biomarker in Research Settings

Beyond its direct role in metabolism, this compound can serve as a valuable biomarker in metabolomics research, helping to elucidate complex biological responses and identify metabolic dysregulation.

Metabolite Set Enrichment Analysis (MSEA) is a powerful computational method used to identify biologically meaningful patterns in large metabolomics datasets. nih.gov Instead of analyzing individual metabolites in isolation, MSEA evaluates whether groups of functionally related metabolites (e.g., those in a specific pathway) are significantly altered in a given condition. nih.govresearchgate.net This approach can reveal subtle but coordinated changes that might otherwise be missed. nih.gov

In this context, the metabolic pathway that includes this compound can be defined as a "metabolite set." In a research study, if untargeted metabolomics data reveals that this specific set is significantly enriched, it prioritizes the pathway for further investigation. nih.gov This allows researchers to move from a long list of altered metabolites to a focused, hypothesis-driven exploration of specific metabolic functions, such as the response to an environmental toxin or the effect of a genetic mutation in a model organism. Tools like MetaboAnalyst provide platforms for performing MSEA, using predefined libraries of metabolite sets to interpret quantitative metabolomics data. metaboanalyst.ca

Table 3: Workflow for Metabolite Set Enrichment Analysis (MSEA)

PhaseDescription
1. Data Acquisition Collect quantitative metabolomics data from study groups (e.g., control vs. treated).
2. Metabolite Identification Identify and quantify a list of metabolites that are significantly different between the groups.
3. Enrichment Analysis Upload the list of altered metabolites to an analysis tool (e.g., MSEA, MetaboAnalyst). nih.govmetaboanalyst.ca The tool compares the user's list against a library of predefined metabolite sets (pathways).
4. Pathway Prioritization The analysis identifies which metabolite sets (pathways) are overrepresented in the data, providing a statistical p-value and fold enrichment score. researchgate.net
5. Biological Interpretation Researchers use the prioritized pathways to form new hypotheses about the underlying biological mechanisms.

Untargeted metabolomics in model systems (such as cell cultures, bacteria, or animal models) is a key strategy for discovering novel metabolic responses to various stimuli or genetic changes. nih.gov The detection or accumulation of this compound, or related compounds in its pathway, could signal a metabolic aberration—a deviation from normal metabolic functioning. For example, if a model organism is exposed to a novel aromatic compound, the presence of this intermediate in its metabolome could be the first clue to identifying a previously unknown degradation pathway. Similarly, in a genetically modified organism where a specific enzyme is knocked out, the accumulation of this compound could pinpoint the function of the missing enzyme and reveal metabolic bottlenecks. This approach is instrumental in mapping new pathways and understanding the consequences of metabolic dysfunction. nih.gov

Unexplored Enzymatic Activities and Metabolic Shunts

While the primary pathway for this compound is relatively well-described, the full enzymatic and regulatory landscape surrounding it is likely more complex. Future research may uncover novel enzymatic activities or alternative metabolic routes, known as shunts, that branch off from the main pathway.

The initial steps of aromatic compound degradation involve highly versatile enzymes, such as dioxygenases and monooxygenases, which catalyze the challenging reaction of hydroxylating the aromatic ring. nih.gov The diversity of these enzymes across different microbial species suggests that variations in this process may exist. There may be undiscovered enzymes that can act on this compound or its precursors, potentially leading to different metabolic fates.

Furthermore, under specific conditions such as nutrient limitation or the presence of enzymatic inhibitors, metabolic shunts may become active. For instance, if a downstream enzyme in the pathway is inhibited or saturated, this compound could be rerouted and modified by other, less specific enzymes, leading to the formation of yet-to-be-identified products. Investigating these possibilities could reveal new layers of metabolic regulation and provide novel targets for metabolic engineering or bioremediation applications. The study of metabolic shunts, such as the well-known hexose (B10828440) monophosphate shunt, has been critical in understanding metabolic flexibility in various conditions, and similar principles may apply to peripheral pathways like aromatic degradation. nih.gov

Challenges and Opportunities in this compound Research

This compound, a key intermediate in the aerobic degradation pathway of biphenyl (B1667301) and its chlorinated derivatives (polychlorinated biphenyls, or PCBs), stands at a critical juncture in environmental biotechnology and enzymatic research. The study of this compound and its metabolic context is filled with significant challenges that, when addressed, unlock substantial opportunities for innovation in bioremediation, biocatalysis, and synthetic biology.

Challenges in the Field

Research centered on this compound and its associated pathway is primarily hampered by enzymatic and metabolic limitations. The enzyme responsible for its formation, typically a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD), often presents a significant bottleneck. nih.gov A primary challenge is the substrate specificity and catalytic efficiency of these hydrolases. While effective at processing biphenyl-derived substrates, their activity towards chlorinated variants, which are the products of PCB degradation, can be substantially lower. wikipedia.orgwikipedia.org This inefficiency contributes to the slow degradation rates of many toxic PCB congeners. nih.govnih.gov

Furthermore, the accumulation of metabolic intermediates, including the upstream precursor of this compound or downstream products like chlorobenzoates, can create a bottleneck effect. wikipedia.orgnih.gov These accumulated compounds may exert toxic or inhibitory effects on the host microorganisms, stalling the entire bioremediation process. wikipedia.org The transient and potentially unstable nature of this compound itself poses analytical hurdles, making its direct measurement and the study of metabolic flux in living cells difficult. This lack of robust analytical methods impedes efforts to fully understand and engineer the pathway for greater efficiency.

Another significant challenge lies in the complexity of the microbial communities found in contaminated sites. While single organisms can be studied in the lab, effective PCB degradation in the environment often relies on the synergistic action of multiple microbial species. nih.govfrontiersin.org Understanding and harnessing these complex interactions to ensure the complete mineralization of PCBs without the formation of dead-end products remains a formidable task. nih.gov

Opportunities for Advancement

The challenges inherent in this field give rise to numerous opportunities for scientific and technological advancement. The limitations of native enzymes, for instance, create a direct opportunity for protein engineering and directed evolution . By modifying the active sites of BphD hydrolases and the preceding enzymes in the pathway, such as biphenyl dioxygenase, researchers can develop variants with enhanced catalytic activity, improved stability, and a broader substrate range to target a wider array of PCB congeners. nih.govnih.gov

The difficulty in detecting transient intermediates like this compound highlights an opportunity for the development of advanced analytical tools and biosensors . nih.gov Whole-cell biosensors, which fuse a promoter that responds to a specific metabolite with a reporter gene (e.g., for a fluorescent protein), can be engineered for high-throughput screening of mutant enzyme libraries or for real-time monitoring of bioremediation efficacy in the field. nih.gov

Finally, there is a growing opportunity to harness the enzymes of the biphenyl degradation pathway for biocatalysis and green chemistry . Beyond remediation, these enzymes can be used to synthesize valuable chemicals. The specific reactions they catalyze can lead to the production of fine chemicals or chiral building blocks from readily available aromatic precursors, aligning with goals for a more sustainable chemical industry. nih.gov

The following table summarizes the key research areas, their associated challenges, and the opportunities they present:

Research AreaSpecific ChallengeResulting Opportunity
Enzymology & Protein EngineeringLow catalytic efficiency and narrow substrate specificity of native enzymes (e.g., BphD) for chlorinated biphenyls. wikipedia.orgwikipedia.orgCreation of highly active and robust enzyme variants through directed evolution and site-directed mutagenesis for enhanced degradation of toxic PCB congeners. nih.govnih.gov
Metabolic & Systems BiologyAccumulation of toxic intermediates and metabolic pathway imbalances that inhibit microbial growth and degradation activity. wikipedia.orgRational design and engineering of microbial hosts to optimize metabolic flux, improve tolerance, and ensure complete mineralization of pollutants. youtube.comnih.gov
Analytical Chemistry & MonitoringThe transient nature of this compound makes real-time quantification and pathway analysis difficult.Development of novel, sensitive whole-cell biosensors for high-throughput screening and in-situ monitoring of bioremediation processes. nih.gov
Biocatalysis & Green ChemistryThe natural pathway is tailored for catabolism, not necessarily for producing commercially valuable compounds.Exploitation of pathway enzymes as biocatalysts for the sustainable synthesis of valuable fine chemicals and chiral synthons from aromatic compounds. nih.gov

Q & A

Q. How is 2-Hydroxy-6-ketononatrienedioate identified in microbial metabolic pathways?

To identify this compound in microbial systems, researchers employ metabolic pathway analysis combined with enzyme-specific assays. For example, in E. coli and Shigella, this compound is a key intermediate in the catabolism of 2,3-dihydroxycinnamic acid via the enzyme MhpB (2,3-dihydroxycinnamic acid 1,2-dioxygenase). Pathway validation involves gene knockout models to confirm enzymatic activity and metabolite accumulation. Analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are critical for detecting and quantifying the compound in cellular extracts .

Q. What analytical techniques are recommended for detecting and quantifying this compound?

Robust detection requires a combination of separation and spectroscopic methods:

  • HPLC-MS : For high sensitivity and specificity in complex biological matrices.
  • Gas Chromatography-MS (GC-MS) : Suitable for volatile derivatives of the compound.
  • Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly in purified samples.
    Method validation should include spiked recovery experiments and calibration curves to ensure precision and accuracy. Enzymatic assays (e.g., monitoring fumarate production in reaction mixtures) can also corroborate its presence .

Advanced Research Questions

Q. How can researchers address contradictions in reported enzymatic activity data for this compound-processing enzymes?

Contradictions often arise from variability in experimental conditions or biases in study design. To resolve these:

  • Bias Risk Assessment : Apply criteria from toxicological reliability frameworks, such as evaluating indirectness (e.g., relevance of animal models to human homologs) and publication bias .
  • Reproducibility Checks : Replicate studies using standardized buffers, enzyme purity levels, and kinetic parameters (e.g., Km and Vmax).
  • Structural Analysis : Use X-ray crystallography or cryo-EM to confirm active-site interactions and substrate binding modes, which may explain divergent activity reports .

Q. What experimental designs are optimal for studying the catabolic fate of this compound in novel microbial systems?

  • Isotopic Labeling : Track <sup>13</sup>C-labeled metabolites through downstream pathways (e.g., TCA cycle intermediates) using flux balance analysis.
  • Multi-Omics Integration : Combine transcriptomics (to identify upregulated genes) and metabolomics (to map pathway intermediates).
  • Enzyme Inhibition Studies : Use specific inhibitors (e.g., competitive analogs) to block downstream reactions and observe intermediate accumulation .

Q. What are the challenges in computational modeling of this compound-related enzymatic reactions?

Key challenges include:

  • Reversibility Uncertainty : Enzymatic reactions involving this compound (e.g., conversion to 2-hydroxy-2,4-pentadienoate) may exhibit bidirectional activity, requiring Gibbs free energy calculations to confirm spontaneity .
  • Parameter Variability : Use Bayesian statistical models to account for uncertainties in enzyme kinetic data.
  • Validation : Cross-check in silico predictions with in vitro assays, particularly for novel microbial homologs .

Q. How can researchers ensure the reliability of data sources when synthesizing evidence on this compound?

  • Source Evaluation : Prioritize peer-reviewed journals and authoritative databases (e.g., PubMed, ToxLine) over non-technical platforms .
  • Cross-Referencing : Validate findings against multiple independent studies, especially for enzymatic reversibility and pathway annotations.
  • Critical Appraisal : Assess study quality using criteria such as sample size justification, statistical power, and transparency in raw data sharing .

Q. What statistical methods are recommended for analyzing dose-response or kinetic data involving this compound?

  • Power Analysis : Predefine sample sizes to minimize Type II errors, especially in low-abundance metabolite studies.
  • Mixed-Effects Models : Account for batch-to-batch variability in microbial cultures or enzyme preparations.
  • Effect Size Reporting : Use metrics like Cohen’s d for comparative studies (e.g., wild-type vs. knockout strains). For Bayesian approaches, specify priors and Markov chain Monte Carlo (MCMC) settings to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.